molecular formula C21H17IN2O2S B11539261 O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate

Cat. No.: B11539261
M. Wt: 488.3 g/mol
InChI Key: CMMUZZITHLZSJD-UHFFFAOYSA-N
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Description

O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is a complex organic compound characterized by the presence of iodine, carbamoyl, and carbamothioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate typically involves multiple steps:

    Formation of 4-iodophenyl isocyanate: This can be achieved by reacting 4-iodoaniline with phosgene or a phosgene substitute under controlled conditions.

    Coupling with 4-aminophenyl methylcarbamothioate: The 4-iodophenyl isocyanate is then reacted with 4-aminophenyl methylcarbamothioate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioate group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium-catalyzed hydrogenation or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of iodine-containing molecules on biological systems. Its structure allows for the exploration of interactions with proteins and enzymes, potentially leading to the discovery of new biochemical pathways.

Medicine

Medically, this compound may serve as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the carbamoyl and carbamothioate groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl isocyanate: Shares the iodine and isocyanate functional groups but lacks the carbamothioate moiety.

    Phenyl carbamothioate: Contains the carbamothioate group but lacks the iodine and carbamoyl groups.

    4-Iodoaniline: Contains the iodine atom but lacks the carbamoyl and carbamothioate groups.

Uniqueness

O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H17IN2O2S

Molecular Weight

488.3 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-methyl-N-phenylcarbamothioate

InChI

InChI=1S/C21H17IN2O2S/c1-24(18-5-3-2-4-6-18)21(27)26-19-13-7-15(8-14-19)20(25)23-17-11-9-16(22)10-12-17/h2-14H,1H3,(H,23,25)

InChI Key

CMMUZZITHLZSJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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